Sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine;hydrate
Sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine;hydrate
Selective activator of Epac, the cAMP-sensitive guanine nucleotide-exchange factor for Rap1 and Rap2. Activates Epac1 (EC50 = 2.2 μM), but not PKA (EC50 > 10 μM). Stimulates Epac-mediated Ca2+-mediated Ca2+ release in pancreatic β-cells in vitro.
Brand Name:
Vulcanchem
CAS No.:
634207-53-7
VCID:
VC0004385
InChI:
InChI=1S/C17H17ClN5O6PS.Na.H2O/c1-26-13-12-10(6-27-30(24,25)29-12)28-16(13)23-15-11(14(19)20-7-21-15)22-17(23)31-9-4-2-8(18)3-5-9;;/h2-5,7,10,12-13,16H,6H2,1H3,(H,24,25)(H2,19,20,21);;1H2/q;+1;/p-1/t10-,12-,13-,16-;;/m1../s1
SMILES:
COC1C2C(COP(=O)(O2)[O-])OC1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N.O.[Na+]
Molecular Formula:
C17H16N5O6ClPS • Na
Molecular Weight:
525.8 g/mol
Sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine;hydrate
CAS No.: 634207-53-7
Inhibitors
VCID: VC0004385
Molecular Formula: C17H16N5O6ClPS • Na
Molecular Weight: 525.8 g/mol
CAS No. | 634207-53-7 |
---|---|
Product Name | Sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine;hydrate |
Molecular Formula | C17H16N5O6ClPS • Na |
Molecular Weight | 525.8 g/mol |
IUPAC Name | sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine;hydrate |
Standard InChI | InChI=1S/C17H17ClN5O6PS.Na.H2O/c1-26-13-12-10(6-27-30(24,25)29-12)28-16(13)23-15-11(14(19)20-7-21-15)22-17(23)31-9-4-2-8(18)3-5-9;;/h2-5,7,10,12-13,16H,6H2,1H3,(H,24,25)(H2,19,20,21);;1H2/q;+1;/p-1/t10-,12-,13-,16-;;/m1../s1 |
Standard InChIKey | VHTMKTNUXDACHB-KHXPSBENSA-M |
Isomeric SMILES | CO[C@@H]1[C@H]2[C@@H](COP(=O)(O2)[O-])O[C@H]1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N.O.[Na+] |
SMILES | COC1C2C(COP(=O)(O2)[O-])OC1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N.O.[Na+] |
Canonical SMILES | COC1C2C(COP(=O)(O2)[O-])OC1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N.O.[Na+] |
Appearance | Assay:≥98%A crystalline solid |
Description | Selective activator of Epac, the cAMP-sensitive guanine nucleotide-exchange factor for Rap1 and Rap2. Activates Epac1 (EC50 = 2.2 μM), but not PKA (EC50 > 10 μM). Stimulates Epac-mediated Ca2+-mediated Ca2+ release in pancreatic β-cells in vitro. |
Synonyms | 8-(4-Chlorophenylthio)-2/'-O-methyladenosine-3/',5/'-cyclic monophosphate sodium salt |
PubChem Compound | 23679067 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume